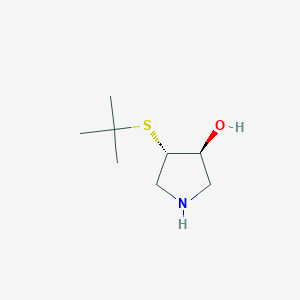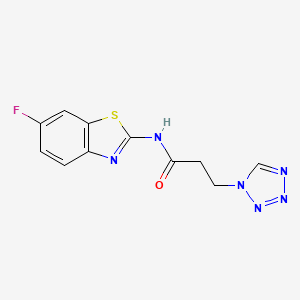![molecular formula C20H18N2O3S B13361410 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 6-ethoxy-2-naphthylsulfonyl group and a methyl group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 6-ethoxy-2-naphthylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using 6-ethoxy-2-naphthalenesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the naphthyl ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, amines, and substituted benzimidazoles.
Scientific Research Applications
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole can be compared with other similar compounds, such as:
1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine: This compound shares the 6-ethoxy-2-naphthylsulfonyl group but differs in the core structure, which is a piperidine ring instead of a benzimidazole.
1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole: Similar in having the 6-ethoxy-2-naphthylsulfonyl group, but with a pyrazole core.
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine: This compound also features the 6-ethoxy-2-naphthylsulfonyl group and a methyl group, but with a piperidine core.
The uniqueness of this compound lies in its benzimidazole core, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-17-10-8-16-13-18(11-9-15(16)12-17)26(23,24)22-14(2)21-19-6-4-5-7-20(19)22/h4-13H,3H2,1-2H3 |
InChI Key |
BSENNDOPFPMCCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


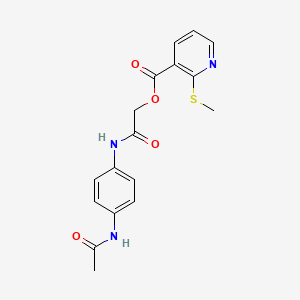
![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)
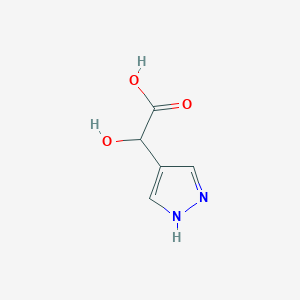
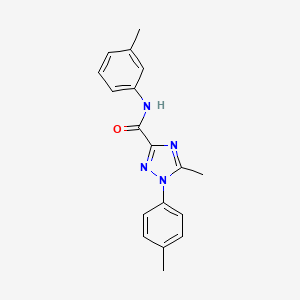
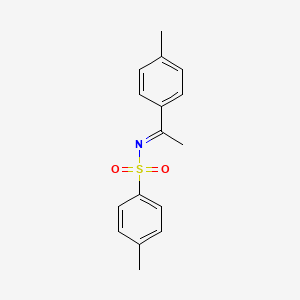
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)

![6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361409.png)
![3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)
